

Application Note: A Researcher's Guide to the Formylation of 4-Isopropylphenol

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Compound of Interest

Compound Name:	2-hydroxy-5-isopropylbenzaldehyde
Cat. No.:	B1598829

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Introduction: The Significance of Formylated Phenols

The introduction of a formyl group (-CHO) onto a phenolic ring is a cornerstone of synthetic organic chemistry, unlocking pathways to a diverse array of valuable molecules. The resulting hydroxybenzaldehydes are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, fragrances, and advanced materials. Specifically, the formylation of 4-isopropylphenol yields **2-hydroxy-5-isopropylbenzaldehyde** and other isomers, which are precursors to more complex molecular architectures.

This guide provides an in-depth exploration of established methodologies for the formylation of 4-isopropylphenol, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer insights gleaned from practical application to ensure both procedural success and a deep understanding of the chemical transformations involved.

Choosing the Right Path: A Comparative Overview of Formylation Reactions

Several named reactions can achieve the formylation of phenols, each with its own set of advantages, limitations, and regioselective tendencies. The choice of method often depends on the desired isomer, the scale of the reaction, and the available starting materials and

equipment. For 4-isopropylphenol, the primary challenge and goal is often the selective formylation at the ortho position relative to the hydroxyl group.

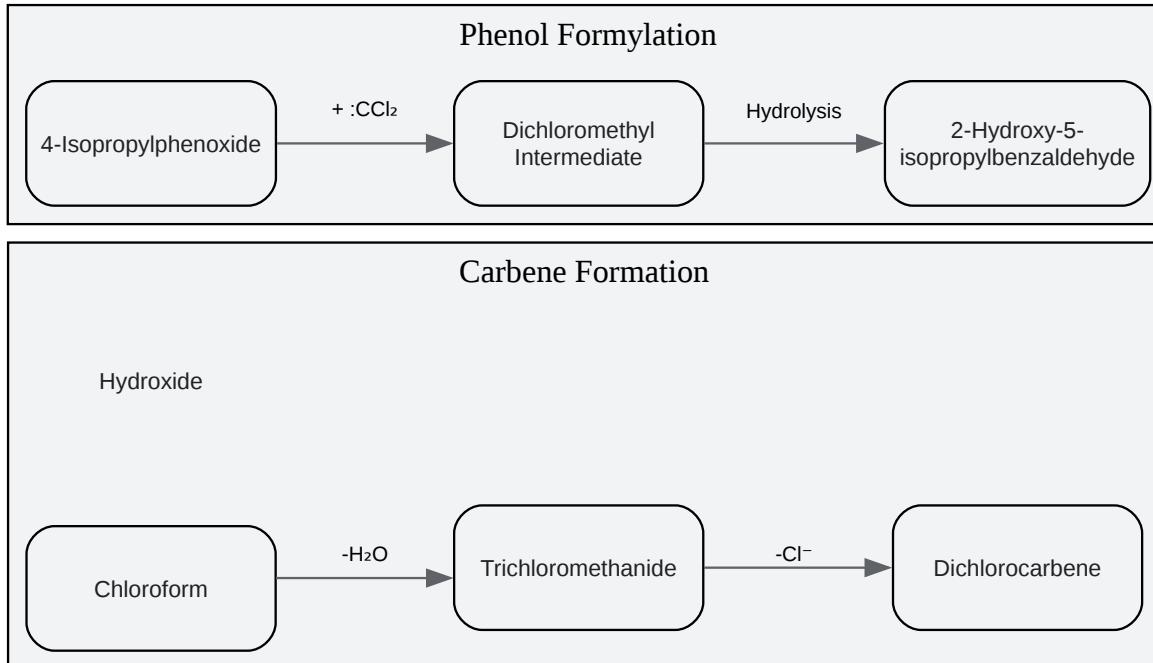
Reaction	Formylating Agent	Catalyst/Base	Typical Regioselectivity	Key Considerations
Reimer-Tiemann Reaction	Chloroform (CHCl ₃)	Strong base (e.g., NaOH, KOH)	Primarily ortho	Biphasic reaction conditions, potential for side products, handling of hazardous chloroform. [1] [2] [3]
Duff Reaction	Hexamethylenetetramine (HMTA)	Acidic catalyst (e.g., TFA, boric acid)	Primarily ortho	Generally inefficient, requires strongly electron-donating substituents on the aromatic ring. [4] [5] [6]
Vilsmeier-Haack Reaction	Substituted formamide (e.g., DMF) and POCl ₃	None (Vilsmeier reagent formed in situ)	Primarily para (unless ortho positions are blocked)	Works best with electron-rich arenes; the Vilsmeier reagent is a weaker electrophile. [7] [8] [9] [10]
Magnesium-Mediated Formylation	Paraformaldehyde	Magnesium methoxide	Exclusively ortho	Requires anhydrous conditions, offers high regioselectivity. [11] [12]

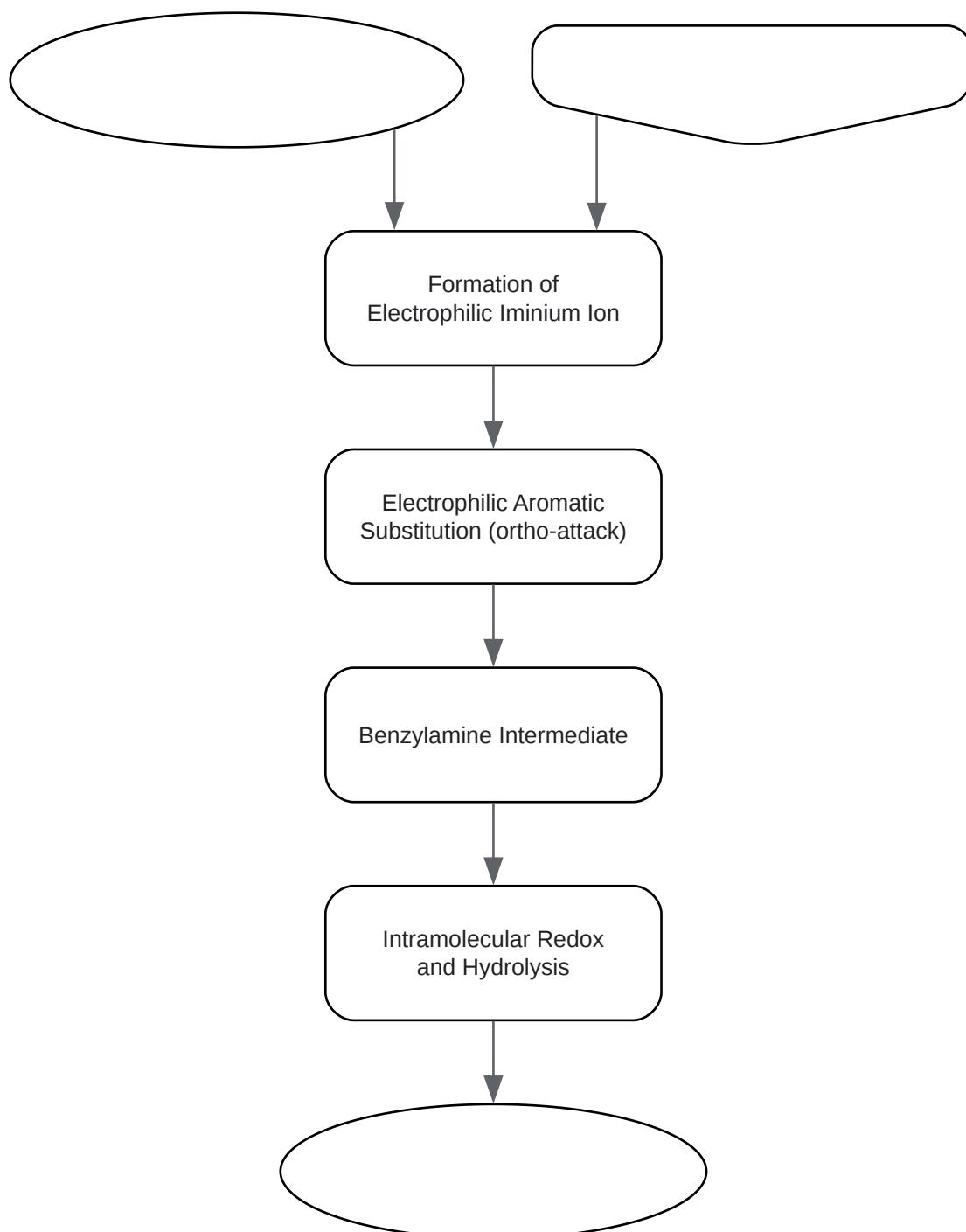
Mechanistic Insights: Understanding the "Why"

A thorough comprehension of the reaction mechanisms is paramount for troubleshooting and optimizing experimental outcomes. The regioselectivity of these reactions is often governed by the interaction between the phenoxide and the formylating agent.[13]

The Reimer-Tiemann Reaction: A Dichlorocarbene Pathway

The Reimer-Tiemann reaction proceeds through the formation of a highly reactive dichlorocarbene intermediate.[1]



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